2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid
Description
Structure
3D Structure
Properties
CAS No. |
71074-91-4 |
|---|---|
Molecular Formula |
C12H13F3O3 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-(2,2,2-trifluoro-1-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C12H13F3O3/c1-2-9(11(16)17)18-10(12(13,14)15)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,16,17) |
InChI Key |
FEMGBYBAJXQFNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via o-Nitrochlorobenzene and Phase-Transfer Catalysis
This method is described in patent CN1962603A and involves the following key steps:
Step 1: Etherification
o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol under alkaline conditions (e.g., sodium hydroxide) in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide or quaternary ammonium salts. The reaction temperature ranges from 0 to 100 °C, typically around 60-70 °C.
This yields 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediate with high yield (~88.4%).
Step 2: Reduction
The nitro group is reduced to an amine using catalytic hydrogenation (e.g., 10% palladium on carbon) under normal pressure without the need for intermediate purification.
Step 3: Diazotization and Hydroxylation
The amine intermediate undergoes diazotization followed by hydrolysis to yield 2-(2,2,2-trifluoroethoxy)phenol.
Step 4: Further Functionalization
The phenol intermediate can then be reacted with appropriate alkylating agents to introduce the butyric acid side chain, eventually leading to 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid.
- Uses inexpensive and readily available starting materials.
- Avoids costly reagents like 2,2,2-trifluoro iodoethane and boron tribromide.
- Optimized for industrial scalability with simplified operations and reduced costs.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification | o-Nitrochlorobenzene, 2,2,2-trifluoroethanol, NaOH, phase-transfer catalyst, 60-70 °C, 6 h | 88.4 | High yield, orange solid intermediate |
| Reduction | Pd/C catalyst, hydrogenation, normal pressure | High | No purification needed before next step |
| Diazotization/Hydroxylation | Standard diazotization reagents | Moderate to high | Produces trifluoroethoxy phenol |
Synthesis via Trifluoroethyl p-Toluenesulfonate Alkylation
Described in patent WO2011101864A1, this method involves:
Step 1: Alkylation of Phenol
Phenolic compounds (e.g., 2-hydroxyphenol derivatives) are alkylated with 2,2,2-trifluoroethyl p-toluenesulfonate under controlled conditions to yield 2-(2,2,2-trifluoroethoxy)phenol.
Step 2: Reaction with 2-Bromoethanol
The trifluoroethoxy phenol is then reacted with 2-bromoethanol to form 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol intermediates.
Step 3: Conversion to Butyric Acid Derivatives
Subsequent steps involve oxidation or other functional group transformations to convert the ethanol side chain to the butyric acid moiety.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | 2,2,2-trifluoroethyl p-toluenesulfonate, phenol, AlCl3, ethanethiol, CH2Cl2 | Improved yield and industrial viability |
| Etherification | 2-bromoethanol, base | Forms phenoxyethanol intermediate |
| Functionalization | Oxidation or substitution | Yields final acid derivatives |
Supporting Synthetic Steps and Reagents
Reduction of Ketones to Alcohols
Borane complexes (e.g., dimethylsulfide borane complex) in tetrahydrofuran (THF) at room temperature are used for stereoselective reduction of ketones to trifluoro-substituted alcohols, which are key intermediates in the synthesis of trifluoroethoxy compounds.
Use of Phase-Transfer Catalysts
Quaternary ammonium salts such as tetrabutylammonium bromide facilitate etherification reactions under alkaline conditions, improving yields and reaction rates.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Industrial Suitability |
|---|---|---|---|---|---|---|
| Phase-Transfer Catalyzed Etherification (CN1962603A) | o-Nitrochlorobenzene | 2,2,2-trifluoroethanol, NaOH, tetrabutylammonium bromide | 60-70 °C, 6 h | 88.4% (intermediate) | Cost-effective, scalable, avoids expensive reagents | High |
| Alkylation with Trifluoroethyl p-Toluenesulfonate (WO2011101864A1) | Phenol derivatives | 2,2,2-trifluoroethyl p-toluenesulfonate, AlCl3, 2-bromoethanol | Room temp to reflux, various solvents | Moderate to high | Improved process control, industrially viable | High |
| Borane Reduction of Ketones | Ketone intermediates | BH3·SMe2 in THF | 20 °C, 1 h | High | Stereoselective, mild conditions | Suitable for chiral intermediates |
Research Findings and Notes
The phase-transfer catalyzed method is notable for its use of cheap and abundant raw materials, avoiding costly halogenated trifluoroalkyl reagents, which is advantageous for large-scale production.
The alkylation method using trifluoroethyl p-toluenesulfonate offers an improved, commercially viable route with better control over reaction parameters and purity of intermediates.
Reduction steps employing borane complexes are effective for preparing chiral trifluoro-substituted alcohols, which are crucial intermediates in the synthesis of the target compound.
Reaction temperatures are generally mild to moderate (0–100 °C), with reaction times ranging from a few hours to overnight depending on the step.
Phase-transfer catalysts and palladium-based hydrogenation catalysts are commonly employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
Overview
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid, with the CAS number 71074-91-4, is a compound that has garnered interest due to its diverse applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, particularly focusing on its pharmacological properties and potential therapeutic uses.
Lipid Regulation
One of the primary applications of this compound is in the treatment of hyperlipidemia. Research indicates that this compound can significantly reduce triglyceride and cholesterol levels in animal models. In studies involving test rats, reductions in triglycerides ranged from 20% to 65%, while cholesterol levels decreased by 15% to 50% . This property makes it a candidate for developing drugs aimed at managing dyslipidemia and related cardiovascular conditions.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property could be beneficial in treating conditions such as arthritis or other chronic inflammatory disorders.
Antidiabetic Potential
Recent research has explored the potential of this compound in managing diabetes-related complications. Its ability to modulate lipid metabolism may contribute to improved insulin sensitivity and glucose homeostasis, making it a candidate for further investigation in diabetic therapy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be scaled for industrial production. A notable method includes the use of trifluoroethylation techniques to introduce the trifluoromethyl group effectively.
Table: Synthesis Methods for this compound
| Method | Description | Yield |
|---|---|---|
| Trifluoroethylation | Reaction with trifluoroacetic anhydride | Up to 85% |
| Esterification | Formation from corresponding alcohols | Variable |
Case Studies
Several case studies have documented the effects of this compound on lipid profiles and inflammation:
- Study on Hyperlipidemia : A study published in a pharmacological journal demonstrated that administration of this compound led to significant improvements in lipid profiles in hyperlipidemic rats .
- Inflammatory Response : Another study investigated its effects on cytokine production in macrophages, showing a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound .
- Diabetes Management : Research highlighted its role in enhancing insulin sensitivity in diabetic mice models, suggesting a potential dual action on both lipid metabolism and glucose regulation .
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoro-1-phenylethoxy)butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylethoxy moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with other pyridyl-containing amines, though differences in substitution patterns and backbone configurations lead to divergent properties. Below is a comparative analysis based on available evidence:
Key Comparative Insights
- Pyridyl Substitution: Both (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine and 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline feature a 6-methyl-3-pyridyl group.
- Backbone Reactivity : The vinylamine group in the target compound contrasts with the pyrazoline ring in 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline. The (Z)-configured vinylamine may exhibit greater conformational rigidity and nucleophilic reactivity at the amine site compared to the saturated pyrazoline backbone .
- Volatility and Detection : While 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline was identified as volatile via GC-MS, the presence of a polar amine group in (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine may reduce its volatility, necessitating alternative analytical methods (e.g., HPLC or LC-MS) for detection .
- Ionic vs. Neutral Character: Unlike the ionic phosphonothiolate-ammonium compound (), the target compound is neutral, which may confer advantages in solubility and bioavailability for non-polar environments .
Biological Activity
2-(2,2,2-Trifluoro-1-phenylethoxy)butyric acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group, which significantly influences its biochemical interactions and pharmacological properties. The presence of this group often enhances lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. It has been studied for its role as a histamine receptor antagonist, which may have implications for treating allergic reactions and inflammatory diseases.
Table 1: Summary of Biological Activities
- Histamine Receptor Antagonism :
- Antioxidant Properties :
- Modulation of Pain Pathways :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in different contexts:
- Study on Inflammatory Response : A study demonstrated that treatment with this compound significantly reduced inflammatory markers in animal models of allergic rhinitis . The results indicated a decrease in eosinophil infiltration and cytokine production.
- Analgesic Effects in Pain Models : In another investigation involving pain models, the compound showed a notable reduction in pain response compared to control groups. This effect was attributed to its action on central nervous system pathways involved in pain perception .
Q & A
Q. Table 1: Environmental Detection of Trifluoroether Carboxylic Acids (Global Surface Water)
| Compound | Median Concentration (ng/L) | Detection Method | Reference |
|---|---|---|---|
| Target Compound | 0.12–1.45 | LC-MS/MS (ESI⁻) | |
| ADONA (Analog) | 0.08–0.92 | SPE-LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
